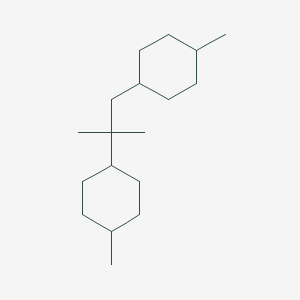
1,1'-(2-Methylpropane-1,2-diyl)bis(4-methylcyclohexane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-methylcyclohexyl)-2-methylpropane is an organic compound characterized by its unique structure, which includes two 4-methylcyclohexyl groups attached to a central 2-methylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcyclohexanol and 2-methylpropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.
Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride are often used to facilitate the reaction.
Procedure: The 4-methylcyclohexanol is first converted to its corresponding chloride using thionyl chloride. This intermediate is then reacted with 2-methylpropane in the presence of a catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
1,2-Bis(4-methylcyclohexyl)-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the fully reduced hydrocarbon.
Substitution: The major products are halogenated derivatives of the original compound.
科学的研究の応用
1,2-Bis(4-methylcyclohexyl)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
作用機序
The mechanism of action of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,2-Bis(4-methylcyclohexyl)ethane
- 1,2-Bis(4-methylcyclohexyl)butane
- 1,2-Bis(4-methylcyclohexyl)hexane
Uniqueness
1,2-Bis(4-methylcyclohexyl)-2-methylpropane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
特性
CAS番号 |
110186-07-7 |
|---|---|
分子式 |
C18H34 |
分子量 |
250.5 g/mol |
IUPAC名 |
1-methyl-4-[2-methyl-1-(4-methylcyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C18H34/c1-14-5-9-16(10-6-14)13-18(3,4)17-11-7-15(2)8-12-17/h14-17H,5-13H2,1-4H3 |
InChIキー |
QQOXVUDLXDCXFI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CC(C)(C)C2CCC(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


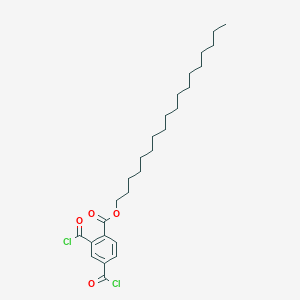
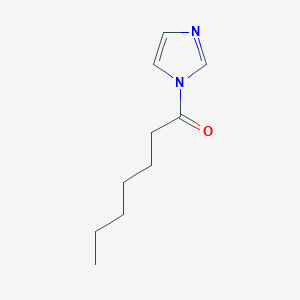

![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
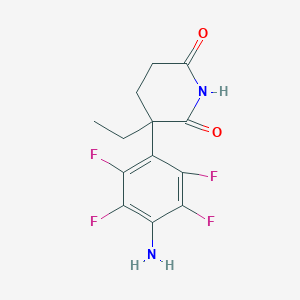
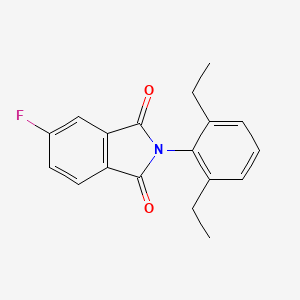
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
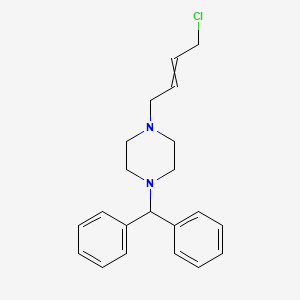
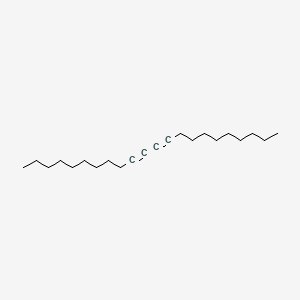
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
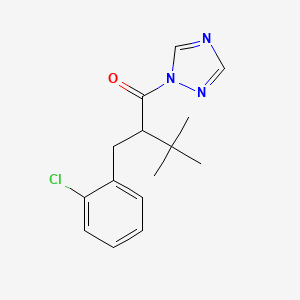
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
